4-amino-N-cyclohexylbenzenesulfonamide

Beschreibung

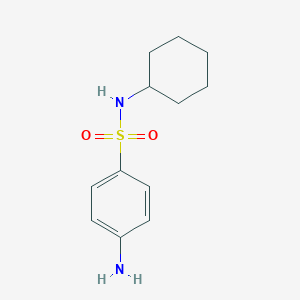

4-Amino-N-cyclohexylbenzenesulfonamide (CAS: Not explicitly provided; molecular formula: C₁₂H₁₇N₂O₂S) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at the para position and a cyclohexylamine moiety at the sulfonamide nitrogen. It is synthesized via nucleophilic substitution, yielding a white solid with a melting point of 84–85°C . Key spectral data include:

- ¹H NMR (DMSO-d₆): δ 7.41 (d, J = 8.6 Hz, 2H), 6.58 (d, J = 8.7 Hz, 2H), 5.87 (s, 2H, NH₂) .

- ¹³C NMR: δ 152.5 (C–NH₂), 128.5 (aromatic carbons) .

The compound adopts an L-shaped conformation, with the cyclohexyl ring in a chair configuration, a feature common to N-cyclohexyl-substituted sulfonamides .

Eigenschaften

IUPAC Name |

4-amino-N-cyclohexylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDXGFYTZRHHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352611 | |

| Record name | 4-amino-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53668-37-4 | |

| Record name | 4-amino-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 4-Aminobenzenesulfonyl Chloride

4-Aminobenzenesulfonyl chloride serves as the critical intermediate. Its preparation typically involves chlorosulfonation of acetanilide (N-phenylacetamide), followed by deprotection of the acetyl group. Chlorosulfonic acid reacts with acetanilide at 0–5°C to yield 4-acetamidobenzenesulfonyl chloride. Subsequent hydrolysis with concentrated hydrochloric acid removes the acetyl group, generating 4-aminobenzenesulfonyl chloride.

Reaction Conditions:

-

Chlorosulfonation: 0–5°C, excess chlorosulfonic acid, 2–4 hours.

-

Deprotection: Reflux with 6M HCl, 1–2 hours.

Amination with Cyclohexylamine

The sulfonyl chloride intermediate is then treated with cyclohexylamine in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under basic conditions. Triethylamine is often added to scavenge HCl, driving the reaction to completion.

Key Parameters:

-

Molar Ratio: 1:1.2 (sulfonyl chloride:amine).

-

Temperature: 0°C to room temperature.

Alternative Pathway: Direct Sulfonation of 4-Aminobenzenesulfonic Acid

A less common but viable approach involves sulfonation of 4-aminobenzenesulfonic acid with cyclohexylamine. This method bypasses the sulfonyl chloride intermediate but requires stringent control of reaction conditions to avoid over-sulfonation or decomposition.

Reaction Mechanism and Optimization

4-Aminobenzenesulfonic acid is treated with thionyl chloride to generate the sulfonic acid chloride in situ, which subsequently reacts with cyclohexylamine. This one-pot synthesis simplifies purification but demands precise stoichiometry:

Challenges:

-

Side Reactions: Competing formation of sulfonic acid anhydrides.

-

Mitigation: Use of excess thionyl chloride and low temperatures (−10°C).

Multi-Step Synthesis with Protective Group Strategies

Complex syntheses involving protective groups are employed when functional group incompatibilities arise. For instance, the amino group in 4-aminobenzenesulfonamide may require protection during cyclohexylamine incorporation to prevent unwanted side reactions.

Acetylation-Deprotection Sequence

-

Protection: Acetylation of 4-aminobenzenesulfonamide with acetic anhydride yields N-acetyl-4-aminobenzenesulfonamide.

-

Cyclohexylation: The acetylated derivative reacts with cyclohexylamine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the N-cyclohexyl intermediate.

-

Deprotection: Hydrolysis with NaOH removes the acetyl group, yielding the final product.

Advantages:

-

Higher regioselectivity.

-

Reduced side reactions during cyclohexylamine coupling.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Classical Chloride | 70 | 98 | Short reaction time, scalable | Requires toxic chlorosulfonic acid |

| Direct Sulfonation | 55 | 95 | One-pot synthesis | Low yield due to side reactions |

| Protective Group | 65 | 97 | High regioselectivity | Multi-step, time-consuming |

Industrial and Environmental Considerations

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-cyclohexylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can modify the sulfonamide group.

Reduction: This reaction can affect the amino group.

Substitution: This reaction can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4-Amino-N-cyclohexylbenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, although it is not currently used as a drug.

Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-amino-N-cyclohexylbenzenesulfonamide is not well-documented. like other sulfonamides, it may interact with enzymes or other proteins, potentially inhibiting their activity. The specific molecular targets and pathways involved would depend on the context of its use in research or industrial applications .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Selected Sulfonamides

Conformational and Crystallographic Differences

- L-Shaped Conformation: Both 4-bromo- and 4-chloro-N-cyclohexylbenzenesulfonamide adopt an L-shaped geometry, with central C–S–N–C torsion angles of −77.8° (bromo) and 78.0° (chloro) . The amino derivative likely shares this conformation due to steric and electronic similarities.

- Hydrogen Bonding: Halogenated analogs form cyclic dimers via N–H⋯O interactions, while the amino derivative’s NH₂ group may participate in additional hydrogen bonding, influencing solubility and crystal packing .

Biodegradation Profiles

- Non-Degradability: this compound resists microbial degradation due to the cyclohexylamine group (RHN–), a poor leaving group that prevents enzymatic cleavage of the sulfonamide bond .

- Contrast with Degradable Analogs: 4-Amino-N-phenylbenzenesulfonamide degrades into aniline via ipso-substitution, facilitated by the phenyl group’s electron-delocalizing capacity .

Physicochemical and Pharmacological Implications

Table 2: Spectral and Physical Property Comparison

| Property | This compound | 4-Bromo-N-cyclohexylbenzenesulfonamide |

|---|---|---|

| ¹H NMR (NH₂) | δ 5.87 (s) | Not reported |

| Melting Point | 84–85°C | ~102°C |

| Crystallization Solvent | Ethyl acetate/hexanes | Ethyl acetate |

- Thermal Stability: Higher melting points in halogenated derivatives (e.g., bromo: ~102°C) suggest stronger intermolecular forces compared to the amino analog (84–85°C) .

- Synthetic Yields: The amino derivative is synthesized in 60% yield via flash chromatography , while halogenated analogs are crystallized directly from ethyl acetate or methanol .

Pharmacological and Environmental Considerations

- Antimicrobial Potential: Like other sulfonamides, the compound may inhibit bacterial dihydropteroate synthase, though specific activity data are lacking .

- Environmental Persistence: Non-degradability raises concerns about environmental accumulation, contrasting with degradable analogs like 4-amino-N-phenylbenzenesulfonamide .

Biologische Aktivität

4-amino-N-cyclohexylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacology and environmental science. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetic properties, and case studies highlighting its effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. However, recent studies suggest that this compound may also affect ion channels and vascular functions.

- Calcium Channel Interaction : Research indicates that this compound may inhibit L-type calcium channels, leading to decreased perfusion pressure and coronary resistance in experimental models. This mechanism suggests potential applications in cardiovascular therapies .

- Biotransformation Pathways : The compound undergoes degradation via ipso-hydroxylation, resulting in various metabolites that may exhibit distinct biological activities. This biotransformation pathway is essential for understanding the environmental fate of sulfonamides and their resistance mechanisms in microbial populations .

Pharmacokinetics

Pharmacokinetic studies are crucial for evaluating the biological activity of this compound. Theoretical models have been employed to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Absorption : The compound shows variable permeability across different cell types, which could influence its bioavailability.

- Distribution : It has a low plasma binding rate (approximately 72.9%), indicating a high volume of distribution and a short half-life .

- Metabolism : Theoretical assessments suggest that it may not interact significantly with cytochrome P450 enzymes, implying alternative metabolic pathways such as phase II reactions involving enzymatic bioconjugation .

Case Studies

Several studies have investigated the biological effects of this compound:

- Cardiovascular Effects : In a rat model, administration of the compound led to a significant reduction in heart rate and coronary resistance compared to control groups. This suggests potential therapeutic applications in managing hypertension and related cardiovascular conditions .

- Environmental Impact : A study on the degradation pathways of sulfonamides highlighted the environmental implications of this compound. The compound's degradation products were shown to affect microbial communities, raising concerns about antibiotic resistance development in environmental settings .

Data Summary

| Parameter | Value/Description |

|---|---|

| Chemical Structure | This compound |

| Mechanism of Action | Calcium channel inhibition |

| Plasma Binding | 72.9% |

| Half-life | Short (exact value varies by model) |

| Key Findings | Decreased perfusion pressure; environmental degradation pathways identified |

Q & A

Q. What are the established synthetic routes for 4-amino-N-cyclohexylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves reacting substituted acyl chlorides with aminosulfonamides. For example, substituted acids are treated with thionyl chloride to generate acyl chlorides, which are then reacted with 4-aminobenzenesulfonamide derivatives in the presence of pyridine . Key parameters affecting yield (60–95%) include temperature, solvent polarity, and stoichiometric ratios. Optimization strategies include using anhydrous conditions to minimize hydrolysis and adjusting pyridine concentration to neutralize HCl byproducts .

Q. How is the molecular conformation of this compound characterized, and what structural features influence its stability?

Single-crystal X-ray diffraction reveals an L-shaped conformation with a central C–S–N–C torsion angle of ~78°, while the cyclohexyl group adopts a chair conformation . Intermolecular N–H⋯O hydrogen bonds form cyclic dimers (R²₂(8) motif), enhancing crystalline stability . NMR data (e.g., δ 7.41 ppm for aromatic protons in DMSO-d₆) corroborate the sulfonamide group's electronic environment .

Q. What analytical techniques are critical for verifying the purity and identity of this compound?

- ¹H/¹³C NMR : Confirms proton environments (e.g., cyclohexyl CH₂ at δ 1.13–1.55 ppm) and carbon assignments .

- X-ray crystallography : Validates molecular geometry and hydrogen-bonding networks .

- Elemental analysis : Ensures stoichiometric ratios (e.g., C₁₃H₁₉N₂O₂S) .

- HPLC/MS : Detects impurities and quantifies purity (>95% for biological assays) .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclohexyl group influence the compound's reactivity in nucleophilic substitution reactions?

The bulky cyclohexyl group imposes steric hindrance, reducing reaction rates in SN2 mechanisms. Computational studies (e.g., DFT) show that electron-donating effects from the cyclohexylamine nitrogen stabilize transition states in acylation reactions . This is evidenced by higher yields (80–95%) in reactions with aliphatic amines compared to aromatic amines due to reduced steric clashes .

Q. What methodologies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Discrepancies in IC₅₀ values or binding affinities often arise from assay conditions (e.g., buffer pH, protein concentration). Strategies include:

- Standardized assays : Use consistent protocols (e.g., fluorescence polarization for enzyme inhibition).

- Docking simulations : Cross-validate experimental data with predicted binding poses (e.g., AutoDock Vina) .

- Meta-analysis : Compare datasets across studies while controlling for variables like solvent (DMSO vs. aqueous) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

QSAR models and molecular dynamics simulations predict logP (~2.1), solubility (~0.5 mg/mL), and membrane permeability (Caco-2 assay analogs). Tools like SwissADME estimate bioavailability (30–40%) based on polar surface area (~75 Ų) and hydrogen-bond donors (2) . MD simulations further reveal interactions with cytochrome P450 enzymes, guiding toxicity assessments .

Q. What strategies improve the compound's selectivity as a biochemical probe in enzyme inhibition studies?

- Structural analogs : Introduce substituents (e.g., halogens) to enhance target binding via hydrophobic interactions .

- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy to optimize ligand efficiency .

- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution to refine design .

Methodological Considerations

Q. How should researchers handle discrepancies in crystallographic data for sulfonamide derivatives?

Cross-validate X-ray results with spectroscopic data (e.g., compare hydrogen bond lengths in IR spectra). Use software like Mercury (CCDC) to analyze packing motifs and identify polymorphic variations .

Q. What in vitro assays are most effective for evaluating antimicrobial activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.